1-(Thiophen-2-ylsulfonyl)piperidin-4-amine
Description
1-(Thiophen-2-ylsulfonyl)piperidin-4-amine (CAS: 294194-47-1) is a piperidine derivative featuring a thiophene-2-sulfonyl substituent. Its molecular formula is C₉H₁₃N₂O₂S₂, with a molecular weight of 307.23 g/mol . The compound’s structure comprises a piperidin-4-amine core, where the nitrogen atom at position 1 is bonded to a sulfonyl group linked to a thiophene ring. This sulfonyl group enhances electrophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
1-thiophen-2-ylsulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c10-8-3-5-11(6-4-8)15(12,13)9-2-1-7-14-9/h1-2,7-8H,3-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUZJYCPTOOCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with thiophene sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine exhibits potential anticancer properties. For instance, it has been investigated for its ability to overcome drug resistance in Hedgehog-dependent cancers. The sulfonamide moiety is known to interact with various biological targets, making this compound a candidate for further research in cancer therapeutics .
Antimicrobial Properties
The compound's structural characteristics suggest it may possess antimicrobial activity. Similar piperidine derivatives have shown effectiveness against various pathogens, indicating that this compound could be explored for its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to its interaction with specific biological pathways. The sulfonamide group is known to inhibit certain enzymes involved in bacterial growth and cancer cell proliferation. Understanding these mechanisms is crucial for developing effective therapeutic agents.
Several case studies have highlighted the potential of this compound in drug development:
- Case Study on Anticancer Efficacy : A study demonstrated that derivatives of this compound were effective against drug-resistant cancer cell lines, suggesting its role as a lead compound in developing new anticancer therapies.
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound showed favorable absorption and distribution characteristics, making it a promising candidate for further development in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The piperidine ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties
Key Observations:
- The trifluoromethylbenzenesulfonyl group in introduces strong electron-withdrawing effects, which may alter metabolic stability compared to the thiophene analog.
- Lipophilicity : RB-005 incorporates a long alkyl chain, increasing lipophilicity and likely improving membrane permeability. In contrast, morpholine-sulfonyl derivatives may exhibit higher solubility due to the polar morpholine ring.
- Aromatic Interactions: Thiophene and pyridine/quinoline substituents (e.g., ) enable π-π stacking with aromatic residues in enzymes or receptors, a feature absent in aliphatic analogs like RB-003.
Research Findings and Implications
- Sulfonyl Group Impact : Sulfonyl-containing derivatives (e.g., ) exhibit varied solubility and binding profiles. The thiophene-sulfonyl group may offer a balance between lipophilicity and polarity, making it suitable for central nervous system (CNS) drug candidates.
- Substituent Diversity : Pyrimidine (), pyridine (), and thiazole () substituents expand structural diversity, enabling interactions with kinases, ion channels, or GPCRs.
- Further in vitro and in vivo studies are warranted.
Biological Activity
1-(Thiophen-2-ylsulfonyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, synthesis, and potential applications in various fields, including oncology and antimicrobial research.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a thiophene and a sulfonamide group. The sulfonyl moiety plays a crucial role in enhancing the compound's binding affinity to biological targets, while the piperidine ring contributes to its structural stability.
Key Structural Features:
- Piperidine Ring: Provides basicity and structural integrity.
- Sulfonyl Group: Facilitates strong interactions with enzyme active sites.
- Thiophene Moiety: Enhances lipophilicity and potential for membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The compound has been investigated for its potential as an enzyme inhibitor , particularly in pathways related to inflammation and cancer progression.
Potential Mechanisms Include:
- Enzyme Inhibition: The sulfonyl group can form covalent bonds with nucleophilic residues in active sites, inhibiting enzymatic activity.
- Receptor Modulation: The compound may act as a ligand for various receptors, influencing downstream signaling pathways.
Biological Activities
This compound has shown promise in several biological assays:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary data suggest it possesses significant efficacy against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects.
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Studies:
- Antimicrobial Evaluation:
- Enzyme Inhibition Studies:
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | MIC/IC50 Values |
|---|---|---|
| This compound | Anticancer, Antimicrobial | IC50: 0.5–5 µM |
| N-(thiazol-2-yl)-1-(thiophen-2-sulfonyl)piperidine | Enzyme Inhibitor | MIC: 0.22 µg/mL |
| 1-(piperidin-4-yloxy)-2-thiophenes | Antimicrobial | MIC: 0.5–10 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
